2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine
Description
2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine (hereafter referred to by its common abbreviation B4PyPPM, though the full name is retained per user requirements) is a pyrimidine-based heterocyclic compound featuring four peripheral 4-pyridyl substituents. Its structure consists of a central pyrimidine ring substituted at the 4- and 6-positions with phenyl groups, each further decorated with two 4-pyridyl moieties (Figure 1). This compound has garnered attention in organic electronics, particularly as an electron-transport material (ETM) in organic light-emitting diodes (OLEDs), owing to its ability to form stable exciplexes with hole-transport layers like CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) .
B4PyPPM’s rigid, planar structure facilitates strong π-π interactions and efficient charge transport, while the pyridyl groups enhance electron affinity.
Properties
IUPAC Name |
4,6-bis(3,5-dipyridin-4-ylphenyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H28N6/c1-2-4-33(5-3-1)42-47-40(38-24-34(29-6-14-43-15-7-29)22-35(25-38)30-8-16-44-17-9-30)28-41(48-42)39-26-36(31-10-18-45-19-11-31)23-37(27-39)32-12-20-46-21-13-32/h1-28H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVALUXWPWFEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CC=NC=C4)C5=CC=NC=C5)C6=CC(=CC(=C6)C7=CC=NC=C7)C8=CC=NC=C8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine is the electron transport layer in organic light-emitting diodes (OLEDs). This compound plays a crucial role in the efficient transport of electrons within the device.
Mode of Action
4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine interacts with its target by facilitating the movement of electrons. It is an electron-deficient compound, which allows it to effectively transport electrons within the OLED structure.
Biochemical Pathways
The compound is involved in the electron transport pathway within OLEDs. By facilitating the movement of electrons, it contributes to the overall efficiency of the device. The downstream effects include improved light emission and device performance.
Result of Action
The action of 4,6-Bis(3,5-di(pyridin-4-yl)phenyl)-2-phenylpyrimidine results in the efficient transport of electrons within OLEDs. This leads to improved light emission and overall device performance.
Action Environment
The action of this compound is influenced by the environment within the OLED device. Factors such as substrate rotation speed and evaporation angle during the device fabrication process can affect the growth of nanostructures of the compound. These nanostructures can, in turn, influence the outcoupling and efficiency improvement of OLEDs.
Biological Activity
2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine (CAS No. 1097652-83-9) is a synthetic compound characterized by a complex structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 616.7 g/mol. The compound features two pyrimidine rings substituted with multiple phenyl and pyridyl groups, contributing to its unique properties.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the fields of anticancer and antimicrobial applications. Below are some key findings:
Anticancer Activity
- Mechanism of Action : The compound appears to inhibit cell proliferation in various cancer cell lines. Studies have shown that it can induce apoptosis through the activation of caspases and modulation of the cell cycle.
- Case Studies : In vitro studies demonstrated that this compound effectively reduced the viability of cancer cells by more than 50% at concentrations as low as 10 μM over 48 hours.
Antimicrobial Activity
- Inhibition of Pathogens : The compound has shown efficacy against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values ranged from 5 to 20 μg/mL.
- Mechanism : The antimicrobial action is believed to stem from its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes.
Research Findings
A summary of relevant research findings is presented in the table below:
Safety Profile
Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile in animal models with no observed acute toxicity at doses up to 2000 mg/kg.
Comparison with Similar Compounds
Substituent Effects
- B4PyPPM vs. B4PyMPM : The latter replaces the phenyl group at the pyrimidine 2-position with a methyl group. This substitution reduces steric hindrance, improving electron mobility and interfacial charge injection in OLEDs. B4PyMPM achieves a PE of 136.6 lm/W and a turn-on voltage of 2.2 V, outperforming B4PyPPM in these metrics .
- B4PyPPM vs. B3PyPPM : The 3-pyridyl substituents in B3PyPPM disrupt molecular symmetry, leading to less efficient π-stacking and lower electron mobility compared to B4PyPPM’s 4-pyridyl groups .
Fluorinated Analogs
Compounds with 4-fluorophenyl substituents (e.g., ) exhibit enhanced electron-withdrawing properties due to fluorine’s electronegativity.
Device Performance Metrics
Table 1 summarizes key performance parameters for B4PyPPM and analogs in OLED applications:
| Compound | Turn-On Voltage (V) | Power Efficiency (lm/W) | Lifetime (Relative) | Key Reference |
|---|---|---|---|---|
| B4PyPPM | 2.8 | 98.2 | Moderate | |
| B4PyMPM | 2.2 | 136.6 | High | |
| B3PyPPM | 3.1 | 75.4 | Low | |
| Fluorinated Analog () | N/A | N/A | N/A |
Note: Fluorinated analogs lack reported device data but are included for structural comparison.
Mechanistic Insights
- Exciplex Formation: B4PyPPM forms exciplexes with CBP, but the smaller DEST (singlet-triplet energy gap) and DEDA (donor-exciplex energy alignment) in B4PyMPM-based systems reduce non-radiative losses, enhancing PE .
- Stability : Co-doping B4PyPPM with phosphorescent emitters (e.g., Ir(ppy)2tmd) improves device lifetime by redistributing excited-state formation away from degradation-prone interfaces .
Critical Analysis of Substituent Impact
Pyridyl vs. Phenyl Substitutents
highlights the superiority of pyridyl groups over phenyl in bioactivity contexts, as nitrogen atoms in pyridyl rings facilitate hydrogen bonding and electronic interactions. This principle extends to OLED materials, where pyridyl groups in B4PyPPM improve electron injection compared to phenyl-substituted analogs .
Steric and Electronic Trade-offs
While methyl groups (B4PyMPM) enhance mobility, phenyl groups (B4PyPPM) offer greater thermal stability due to increased molecular rigidity. Fluorine substituents, though electron-withdrawing, may compromise structural integrity, as seen in crystallographic distortions .
Q & A
Q. What are the common synthetic routes for preparing 2-Phenyl-4,6-bis[3,5-bis(4-pyridyl)phenyl]pyrimidine?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as:
- Suzuki-Miyaura cross-coupling to introduce pyridyl and phenyl groups onto the pyrimidine core.
- Stepwise functionalization : Pyrimidine intermediates are first halogenated, followed by coupling with boronic acid derivatives of pyridylphenyl groups.
- Purification : Column chromatography or recrystallization ensures product purity, validated via -NMR and mass spectrometry.
- Key considerations : Solvent selection (e.g., THF or DMF), catalyst systems (Pd-based), and inert reaction conditions to prevent side reactions. Analogous methods are used for structurally related pyrimidines (e.g., fluorophenyl derivatives) .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Critical steps include:
- Crystal growth : Slow evaporation of a saturated solution (e.g., CHCl/hexane).
- Data collection : Using a Bruker SMART APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure refinement : Software like SHELX resolves atomic positions, accounting for torsional angles and disorder (e.g., deviations up to 0.020 Å in methoxy-substituted analogs) .
| Crystal Data (Example from a Fluorophenyl Analog) |
|---|
| Empirical formula |
| Space group |
| a, b, c (Å) |
| α, β, γ (°) |
| V (Å) |
Q. What are the primary research applications of this pyrimidine derivative?
Answer:
- Biological studies : Pyrimidine derivatives exhibit antiviral and anticancer activity, though specific assays (e.g., kinase inhibition) require tailored functionalization .
- Coordination chemistry : The pyridyl groups act as ligands for metal-organic frameworks (MOFs) or catalysts. For example, analogous compounds form complexes with transition metals (e.g., Cu, Pt) .
Advanced Research Questions
Q. What challenges arise in interpreting crystallographic data for multi-pyridyl-substituted pyrimidines?
Methodological Answer:
- Disorder in crystal packing : Pyridyl groups may exhibit rotational disorder, complicating electron density maps. Strategies include:
- Refining occupancy ratios for disordered atoms.
- Applying restraints to bond lengths/angles (e.g., using SHELXL) .
- Torsional strain : Dihedral angles between pyridyl and phenyl rings (e.g., 1.11–178.34° in fluorophenyl analogs) require careful validation against DFT calculations .
Q. How do electronic effects of substituents influence supramolecular assembly?
Answer:
- Hydrogen bonding : Pyridyl N atoms participate in C–H···N interactions, directing crystal packing.
- π-π stacking : Electron-withdrawing groups (e.g., fluorine) enhance stacking interactions, as seen in fluorophenyl analogs with shorter interplanar distances (~3.5 Å) .
- Solvent effects : Polar solvents (e.g., DMSO) disrupt stacking, favoring alternative polymorphs.
Q. How can contradictions between computational models and experimental data be resolved?
Methodological Answer:
- DFT optimization : Compare calculated (gas-phase) and experimental (solid-state) bond lengths/angles. Adjust for solvent or crystal field effects .
- Hybrid approaches : Combine SCXRD with solid-state NMR to validate dynamic disorder or conformational flexibility.
- Case study : Fluorophenyl derivatives show deviations in C–F bond lengths (1.32–1.35 Å experimentally vs. 1.34 Å computationally), addressed via multipole refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
